molecular formula C13H17NO B1606740 4-Acetyl-4-phenylpiperidine CAS No. 34798-80-6

4-Acetyl-4-phenylpiperidine

Cat. No.: B1606740
CAS No.: 34798-80-6
M. Wt: 203.28 g/mol
InChI Key: RKHWHRHOEKYEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-4-phenylpiperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-4-phenylpiperidine typically involves the reaction of 4-phenylpiperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions, with optimizations for yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-4-phenylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-phenylpiperidine-4-carboxylic acid, while reduction could produce 4-phenylpiperidine-4-ol .

Scientific Research Applications

4-Acetyl-4-phenylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-4-phenylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4-Hydroxy-4-phenylpiperidine: Similar in structure but with a hydroxyl group instead of an acetyl group.

    4-Phenylpiperidine: The parent compound without any substituents on the piperidine ring.

    4-Phenylpiperidine-4-carboxylic acid: An oxidized derivative of 4-phenylpiperidine.

Uniqueness: 4-Acetyl-4-phenylpiperidine is unique due to its specific acetyl substitution, which imparts distinct chemical and pharmacological properties. This makes it a valuable intermediate in the synthesis of various bioactive molecules and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

1-(4-phenylpiperidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(15)13(7-9-14-10-8-13)12-5-3-2-4-6-12/h2-6,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHWHRHOEKYEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188335
Record name Methyl (4-phenyl-4-piperidyl) ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34798-80-6
Record name 1-(4-Phenyl-4-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34798-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-4-phenylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034798806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPERIDINYL METHYL KETONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl (4-phenyl-4-piperidyl) ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-phenyl-4-piperidyl) ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ACETYL-4-PHENYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LE6DD6KH9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Acetyl-4-phenylpiperidine hydrochloride was dissolved in water, the solution was made basic by addition of potassium carbonate, and the mixture was extracted with ethyl acetate. The extracts were dried (Na2SO4) and concentrated to give 4-acetyl-4-phenylpiperidine. To a solution of this compound (2.2 g) in dichloromethane (50 ml) was added di-t butyl dicarbonate (2.8 g). After 15 minutes the solution was washed with water, dried, concentrated and the residue crystallised from petroleum ether to give the title compound, mp 91°-92° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetyl-4-phenylpiperidine
Reactant of Route 2
Reactant of Route 2
4-Acetyl-4-phenylpiperidine
Reactant of Route 3
Reactant of Route 3
4-Acetyl-4-phenylpiperidine
Reactant of Route 4
Reactant of Route 4
4-Acetyl-4-phenylpiperidine
Reactant of Route 5
Reactant of Route 5
4-Acetyl-4-phenylpiperidine
Reactant of Route 6
4-Acetyl-4-phenylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.